molecular formula C21H25NO5 B14979534 N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14979534
M. Wt: 371.4 g/mol
InChI Key: HUWIJKZDNFTIGK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H25NO5/c1-11-14(4)26-19-13(3)20-17(10-16(11)19)12(2)15(21(24)27-20)6-7-18(23)22-8-9-25-5/h10H,6-9H2,1-5H3,(H,22,23)

InChI Key

HUWIJKZDNFTIGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCOC)C)C)C

Origin of Product

United States

Biological Activity

N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential applications in medicinal chemistry, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by its unique structural features, which include a furochromen core known for various biological activities. The molecular formula is C22H25NO6C_{22}H_{25}NO_6 with a molecular weight of approximately 435.5 g/mol. Its structure allows for interactions with multiple biological targets, making it a candidate for further research in pharmacology.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects against various pathogens. The mechanism likely involves the inhibition of bacterial growth through interaction with bacterial cell membranes or essential metabolic pathways.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468), with mechanisms potentially involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Interaction studies have identified the compound as a potential inhibitor of key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

The mechanisms through which this compound exerts its biological effects include:

  • Binding to Receptors : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects.
  • Free Radical Scavenging : The furochromen structure may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.

Case Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in MDA-MB-468 cells with a GI50 value of approximately 12.2 µM, suggesting it is more potent against triple-negative breast cancer compared to other lines tested .
  • Enzyme Activity : Kinetic studies demonstrated that the compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundFurochromen coreAntimicrobial, anticancer
3-(2,3-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamideSimilar furochromen coreModerate anticancer activity
5-(cyclohex-2-en-1-yl)-penta-2,4-dièneDifferent backbone structureNot a furochromen derivative

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